molecular formula C10H15BrN2O2S B595022 5-Bromo-n-neopentylpyridine-3-sulfonamide CAS No. 1248140-49-9

5-Bromo-n-neopentylpyridine-3-sulfonamide

Cat. No. B595022
CAS RN: 1248140-49-9
M. Wt: 307.206
InChI Key: HJSXIXFGDSICAM-UHFFFAOYSA-N
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Description

5-Bromo-n-neopentylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine and has a bromine atom attached to the 5th position of the pyridine ring.

Mechanism of Action

The mechanism of action of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, whereas histone deacetylase is an enzyme that removes acetyl groups from histones. Inhibition of these enzymes by this compound leads to the disruption of various biological processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and can be used to treat glaucoma. Similarly, inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and can be used to treat cancer. However, the specific effects of this compound on different enzymes and biological processes need to be further studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-n-neopentylpyridine-3-sulfonamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the precise modulation of biological processes, which can have therapeutic implications. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful evaluation of its toxicity profile is necessary before using it in clinical settings.

Future Directions

The potential applications of 5-Bromo-n-neopentylpyridine-3-sulfonamide in various fields have led to several future directions for research. One of the future directions is to study the specific effects of this compound on different enzymes and biological processes. This can lead to the development of more potent and selective inhibitors for specific targets. Another future direction is to evaluate the toxicity profile of this compound in different cell types and animal models. This can provide valuable information for its potential use in clinical settings. Finally, the development of novel synthetic methods for this compound can lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the reaction of 5-bromo-3-chloropyridine with neopentylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sulfonamide to obtain this compound. This synthesis method has been reported in several scientific journals and has been optimized to produce high yields of the compound.

Scientific Research Applications

5-Bromo-n-neopentylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent inhibitory activity against several enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various biological processes and are considered as potential targets for drug development.

properties

IUPAC Name

5-bromo-N-(2,2-dimethylpropyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S/c1-10(2,3)7-13-16(14,15)9-4-8(11)5-12-6-9/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSXIXFGDSICAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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